5H-Benzo[b]phosphindole, 5-phenyl-, 5-sulfide
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Overview
Description
5H-Benzo[b]phosphindole, 5-phenyl-, 5-sulfide is an organic compound that belongs to the class of phosphindoles These compounds are characterized by a fused ring system containing both phosphorus and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Benzo[b]phosphindole, 5-phenyl-, 5-sulfide typically involves the reaction of bromobenzene with phosphorus pentachloride in the presence of a base . This reaction forms the phosphindole ring system, which is then further functionalized to introduce the phenyl and sulfide groups. The reaction conditions often require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5H-Benzo[b]phosphindole, 5-phenyl-, 5-sulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the sulfide group to a thiol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Phosphine oxides.
Reduction: Thiols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
5H-Benzo[b]phosphindole, 5-phenyl-, 5-sulfide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of advanced materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of 5H-Benzo[b]phosphindole, 5-phenyl-, 5-sulfide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or activating specific biochemical pathways. The presence of the phenyl and sulfide groups enhances its binding affinity and specificity, making it a valuable tool in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5H-Benzo[b]phosphindole, 5-phenyl-, 5-sulfide is unique due to the presence of both phenyl and sulfide groups, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced reactivity and potential for diverse applications in various fields.
Properties
CAS No. |
33771-54-9 |
---|---|
Molecular Formula |
C18H13PS |
Molecular Weight |
292.3 g/mol |
IUPAC Name |
5-phenyl-5-sulfanylidenebenzo[b]phosphindole |
InChI |
InChI=1S/C18H13PS/c20-19(14-8-2-1-3-9-14)17-12-6-4-10-15(17)16-11-5-7-13-18(16)19/h1-13H |
InChI Key |
ZJMOMKBHUCWHCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P2(=S)C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
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